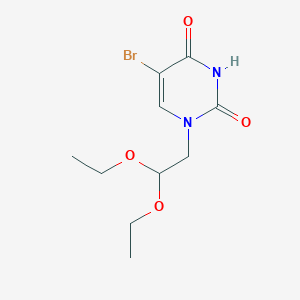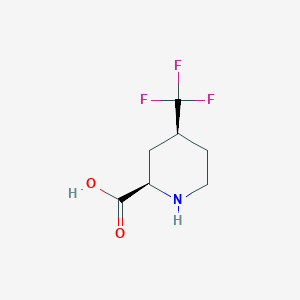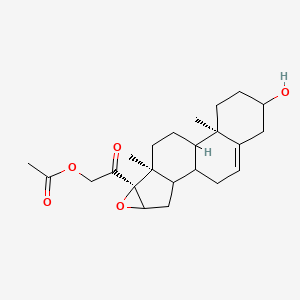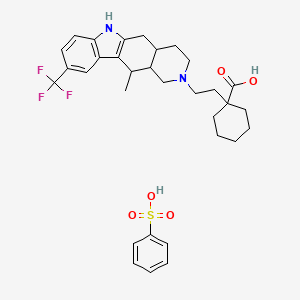
Arotinoid; Arotinoid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arotinoid and its ethyl ester derivative, Arotinoid ethyl ester, are synthetic retinoids belonging to the third generation of retinoic acid derivatives. These compounds are known for their potent biological activities, particularly in modulating cell differentiation and proliferation.
Métodos De Preparación
The synthesis of Arotinoid ethyl ester involves several steps. One common method includes the reaction between [1-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)-ethyl]-phosphine triphenylbromide and p-ethoxycarbonyl benzaldehyde in isopropanol to obtain P-[(E)-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)propenyl]-ethyl benzoate . This intermediate is then further processed to yield Arotinoid ethyl ester. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Análisis De Reacciones Químicas
Arotinoid ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethyl ester to its corresponding carboxylic acid.
Reduction: The compound can be reduced to its alcohol derivative.
Substitution: Arotinoid ethyl ester can undergo nucleophilic substitution reactions, particularly at the ester functional group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Arotinoid ethyl ester has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying the structure-activity relationships of retinoids.
Biology: The compound is used to investigate the mechanisms of cell differentiation and proliferation.
Medicine: Arotinoid ethyl ester has shown promise in treating cutaneous T-cell lymphoma and psoriasis due to its antiproliferative properties
Mecanismo De Acción
Arotinoid ethyl ester exerts its effects by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This binding leads to the transcriptional regulation of target genes involved in cell differentiation, proliferation, and apoptosis. The compound’s ability to modulate these pathways makes it effective in treating conditions characterized by abnormal cell growth .
Comparación Con Compuestos Similares
Arotinoid ethyl ester is compared with other retinoids such as:
Arotinoid acid (Ro 13-7410): Similar in structure but differs in its functional groups, leading to different biological activities.
Arotinoid ethyl sulfone (Ro 15-1570): Contains a sulfur group, which imparts unique biological properties.
Tretinoin (all-trans-retinoic acid): A first-generation retinoid with less potency compared to Arotinoid ethyl ester.
The uniqueness of Arotinoid ethyl ester lies in its higher antiproliferative activity and its potential for treating refractory conditions .
Propiedades
Fórmula molecular |
C26H32O2 |
|---|---|
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
ethyl 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoate |
InChI |
InChI=1S/C26H32O2/c1-7-28-24(27)20-10-8-19(9-11-20)16-18(2)21-12-13-22-23(17-21)26(5,6)15-14-25(22,3)4/h8-13,16-17H,7,14-15H2,1-6H3 |
Clave InChI |
NULUAKSYPPSJCO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)C=C(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-N-methylpropanamide](/img/structure/B14801661.png)
![tert-butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14801670.png)

![Methyl 5-[6-(2,2-dimethylpropanoyloxymethyl)benzimidazol-1-yl]-3-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxylate](/img/structure/B14801685.png)
![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(2-methyl-5-nitrophenyl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14801687.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(naphthalen-1-yloxy)acetyl]acetohydrazide](/img/structure/B14801691.png)



![tert-Butyl 4-methoxy-1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate](/img/structure/B14801705.png)

![5-bromo-N'-[(2,5-dimethylphenoxy)acetyl]furan-2-carbohydrazide](/img/structure/B14801721.png)

![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-(1,3-Thiazol-2-Yl)urea](/img/structure/B14801734.png)
